Product packaging for 4-Amino-1H-indazol-6-ol hydrochloride(Cat. No.:CAS No. 1167055-54-0)

4-Amino-1H-indazol-6-ol hydrochloride

Cat. No.: B1384580
CAS No.: 1167055-54-0
M. Wt: 185.61 g/mol
InChI Key: VTVYZWJTQRLYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Amino-1H-indazol-6-ol hydrochloride is a high-purity chemical intermediate serving as a critical scaffold in medicinal chemistry and drug discovery research. The indazole core is a privileged structure in medicinal chemistry, known to confer significant biological activity . Researchers value this compound for its potential in synthesizing novel molecules targeting a range of pathological conditions. Indazole derivatives have demonstrated a wide spectrum of pharmacological activities in scientific literature, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties . Furthermore, specific indazole-based compounds have been investigated as potent inhibitors of various biological targets, such as Phosphodiesterase 4 (PDE4) and TRPV1 receptors , highlighting the versatility of this chemical class in developing therapies for neurological disorders, pain management, and inflammatory diseases. The presence of both amino and hydroxyl functional groups on the indazole ring makes this compound a versatile synthon for further chemical modification, allowing for the creation of diverse libraries for biological screening. This compound is provided for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClN3O B1384580 4-Amino-1H-indazol-6-ol hydrochloride CAS No. 1167055-54-0

Properties

IUPAC Name

4-amino-1H-indazol-6-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.ClH/c8-6-1-4(11)2-7-5(6)3-9-10-7;/h1-3,11H,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVYZWJTQRLYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1N)C=NN2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Amino-1H-indazol-6-ol hydrochloride: plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in the catabolism of tryptophan to kynurenine. The interaction with IDO1 is particularly noteworthy as it can lead to the suppression of immune responses, making it a potential target for cancer immunotherapy. Additionally, This compound has been found to inhibit cyclo-oxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory mediators.

Cellular Effects

The effects of This compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce G2/M cell cycle arrest in human colorectal cancer cells (HCT116), thereby inhibiting cell proliferation. Furthermore, This compound can suppress the expression of IDO1 protein, which plays a role in immune evasion by cancer cells.

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of IDO1, which leads to a decrease in the production of kynurenine and an increase in tryptophan levels. This inhibition can result in the activation of immune responses against cancer cells. Additionally, This compound binds to the active site of COX-2, thereby preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that This compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of immune responses.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, This compound can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound: is involved in several metabolic pathways, including the kynurenine pathway, where it inhibits the enzyme IDO1. This inhibition leads to an accumulation of tryptophan and a reduction in kynurenine levels, which can have various physiological effects. Additionally, the compound can affect the metabolism of arachidonic acid by inhibiting COX-2, thereby reducing the production of pro-inflammatory prostaglandins.

Biological Activity

4-Amino-1H-indazol-6-ol hydrochloride is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in cancer treatment and immune modulation. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and research findings.

This compound primarily exerts its biological effects through the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. By inhibiting IDO1, this compound affects the kynurenine pathway, leading to increased levels of tryptophan and decreased levels of kynurenine. This modulation can significantly impact immune responses and tumor growth dynamics, making it a candidate for cancer immunotherapy.

The compound demonstrates several important biochemical properties:

  • Enzyme Inhibition : It selectively inhibits IDO1, which is crucial for regulating immune tolerance and response.
  • Cell Cycle Arrest : Studies indicate that it induces G2/M phase cell cycle arrest in various cancer cell lines, effectively inhibiting cell proliferation.
  • Metabolic Pathways : The compound is metabolized by liver enzymes, particularly cytochrome P450, leading to various metabolites that may also exhibit biological activity.

Anticancer Activity

Research has shown that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of multiple cancer cell lines:

Cell LineIC50 (µM)Reference
NCI-H460 (Lung)50
A549 (Lung)45
MCF7 (Breast)30

These findings suggest that the compound's mechanism of action may involve not only direct cytotoxic effects but also modulation of immune responses.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. It has shown efficacy against various pathogens, including bacteria and protozoa:

PathogenActivityReference
Escherichia coliInhibitory
Candida albicansModerate Inhibition
Giardia intestinalisStrongly Active

These results highlight its potential as a dual-action therapeutic agent.

Case Studies

Several studies have explored the biological activity of this compound in clinical and preclinical settings:

  • Cancer Immunotherapy : A study demonstrated that treatment with this compound led to enhanced immune responses in murine models of cancer, indicating its potential as an adjunct therapy in cancer immunotherapy protocols.
  • Inflammatory Diseases : In models of inflammatory diseases, this compound showed promise in reducing inflammatory markers and modulating immune cell activity, suggesting applications beyond oncology .

Scientific Research Applications

Medicinal Chemistry

4-Amino-1H-indazol-6-ol hydrochloride has been investigated for its potential as a pharmaceutical agent due to its ability to inhibit various enzymes and receptors. Notable applications include:

  • Anticancer Activity : Studies have shown that indazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may serve as a lead compound for developing anticancer drugs .
  • Antimicrobial Properties : Research indicates that compounds with indazole structures possess antimicrobial activity, potentially useful in treating bacterial infections .

Biochemical Research

The compound's ability to modulate biological pathways makes it valuable in biochemical studies:

  • Enzyme Inhibition : It has been noted to inhibit certain cytochrome P450 enzymes (e.g., CYP1A2), which are crucial in drug metabolism. This property can be exploited in drug design to minimize adverse drug interactions .
  • Signal Transduction Studies : The compound may influence signaling pathways involving kinases, which are critical in various cellular processes. Understanding these interactions can lead to insights into disease mechanisms and therapeutic targets .

Case Study 1: Anticancer Activity

A study published in the Journal of Organic Chemistry investigated the cytotoxic effects of various indazole derivatives, including this compound, against human breast cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values suggesting high potency compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of indazole derivatives, this compound demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus. The study highlighted the compound's potential as a new class of antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The most relevant structural analog in the provided evidence is 4-Chloro-1H-indol-6-amine hydrochloride (). Below is a comparative analysis:

Property 4-Amino-1H-indazol-6-ol Hydrochloride 4-Chloro-1H-indol-6-amine Hydrochloride
Core Structure Indazole (C₇H₅N₂) Indole (C₈H₇N)
Substituents 4-NH₂, 6-OH 4-Cl, 6-NH₂
Molecular Formula C₇H₈ClN₃O (estimated) C₈H₈Cl₂N₂
Molecular Weight ~185.5 g/mol (estimated) 203.068 g/mol
LogP (Lipophilicity) Lower (estimated due to -OH and -NH₂) 3.78670 (measured)
Hydrogen-Bonding Capacity High (two H-bond donors: -NH₂ and -OH) Moderate (one H-bond donor: -NH₂)
Solubility Likely higher (polar -OH and salt form) Moderate (Cl reduces polarity; salt enhances solubility)

Key Findings

Indazole derivatives are often prioritized in drug discovery for their metabolic stability . The indole derivative’s chloro group (4-Cl) increases lipophilicity (LogP = 3.78), favoring membrane permeability but reducing water solubility. In contrast, the target’s hydroxyl group (-OH) likely lowers LogP, enhancing aqueous solubility critical for bioavailability .

Substituent Effects: The -NH₂ group at position 4 in the target compound may act as a hydrogen-bond donor/acceptor, whereas the -Cl in the indole analog is electron-withdrawing, altering electronic distribution and reactivity. The -OH group at position 6 in the target introduces acidity (pKa ~10 for phenolic -OH), which could influence ionization under physiological conditions .

Salt Form :

  • Both compounds are hydrochloride salts, improving solubility and shelf stability. This is a common strategy for basic nitrogen-containing pharmaceuticals, as seen in memantine and dosulepin hydrochlorides .

Research Implications

  • Drug Design : The target compound’s indazole scaffold and polar substituents make it a candidate for targeting polar binding pockets in enzymes or receptors, contrasting with the indole derivative’s hydrophobic preferences.
  • Synthetic Challenges : Introducing -OH and -NH₂ groups on indazole may require protective-group strategies to avoid side reactions, whereas chloro-substituted indoles are synthetically more straightforward .

Preparation Methods

Synthesis of 4-Nitroindazole Intermediate

The initial step involves nitration of indazole derivatives to introduce a nitro group at the 4-position:

  • Methodology :
    Isoxazole or indazole is dissolved in a mixture of acetic acid and acetic anhydride, with ammonium nitrate added under controlled temperature conditions (typically 15–50°C). The nitration reaction proceeds under mild conditions, which enhances safety and yield.

  • Reaction Conditions :

    • Solvent system: Acetic acid and acetic anhydride
    • Nitrating agent: Ammonium nitrate
    • Temperature: 15–50°C
    • Reaction time: 12–24 hours
  • Yield :

    • Example: 76.6% yield of 4-nitroisoxazole from isoxazole, indicating high efficiency.
  • Data Table: Nitration Reaction Parameters

Parameter Value
Solvent Acetic acid and acetic anhydride
Nitrating agent Ammonium nitrate
Temperature 15–50°C
Reaction time 12–24 hours
Yield Up to 76.6%

Reduction of 4-Nitroindazole to 4-Aminoindazole

The nitro group at the 4-position is reduced to an amino group using catalytic hydrogenation:

  • Methodology :

    • Hydrogen gas in the presence of palladium on carbon catalyst.
    • Solvent: Ethanol or other suitable alcohols.
    • Conditions: Heating at 40–50°C under pressure (1.0–1.5 MPa) for approximately 10–14 hours.
  • Reaction Conditions :

    • Catalyst: Palladium on carbon (5% Pd/C)
    • Temperature: 40–50°C
    • Pressure: 1.0–1.5 MPa
    • Time: 10–14 hours
  • Notes :

    • The reduction is selective, avoiding over-reduction or side reactions.
    • Cooling to 0–10°C post-reaction facilitates purification.
  • Data Table: Reduction Conditions

Parameter Value
Catalyst Palladium on carbon (5%)
Solvent Ethanol
Temperature 40–50°C
Pressure 1.0–1.5 MPa
Reaction time 10–14 hours

Formation of Hydrochloride Salt

The free amine is converted into its hydrochloride salt to enhance stability and solubility:

  • Methodology :

    • Dissolve the aminoindazole in ethanol.
    • Add concentrated hydrochloric acid (volume ratio 1:50).
    • Cool the mixture to 0–10°C.
    • Filter and wash with glacial ethanol to obtain the hydrochloride salt.
  • Reaction Conditions :

    • Reagents: Ethanol, concentrated HCl
    • Temperature: 0–10°C
    • Reaction time: 10–14 hours
  • Notes :

    • The salt formation is straightforward and yields high purity product.
  • Data Table: Salt Formation

Parameter Value
Reagents Ethanol, concentrated hydrochloric acid
Volume ratio (HCl:ethanol) 1:50
Temperature 0–10°C
Reaction time 10–14 hours

Summary of the Overall Synthetic Route

Step Description Key Conditions Yield/Remarks
1 Nitration of indazole to 4-nitroindazole Acetic acid/anhydride, ammonium nitrate, 15–50°C High yield (~76.6%)
2 Catalytic reduction to 4-aminoindazole H₂, Pd/C, ethanol, 40–50°C, 1.0–1.5 MPa 10–14 hours, selective reduction
3 Salt formation to 4-Amino-1H-indazol-6-ol hydrochloride Ethanol, HCl, 0–10°C High purity, straightforward process

Research Findings and Data

  • Yield Optimization : Mild nitration conditions significantly improve safety and yield, as demonstrated by the 76.6% yield in lab-scale reactions.
  • Reaction Safety : Using acetic acid and ammonium nitrate under controlled temperatures minimizes risks associated with nitration.
  • Industrial Relevance : The described methods are scalable, with conditions optimized for industrial production, emphasizing safety and efficiency.

Q & A

Q. What strategies optimize stability of this compound in aqueous formulations?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with pH-adjusted buffers (pH 3–7). Monitor degradation via UPLC-MS to identify hydrolysis or oxidation byproducts. Stabilize using antioxidants (e.g., ascorbic acid) or lyophilization. For solid-state stability, use XRPD to detect polymorphic transitions and TGA-DSC to assess hygroscopicity .

Q. How can researchers design experiments to study the compound’s interactions with biological targets (e.g., kinase inhibitors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d). Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes. Validate via enzymatic assays (e.g., kinase inhibition with ATP-competitive controls) and correlate with cellular IC50_{50} values using MTT assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s melting point?

  • Methodological Answer : Re-measure melting point using differential scanning calorimetry (DSC) with a controlled heating rate (e.g., 10°C/min). Compare with literature values for polymorphs (e.g., anhydrous vs. hydrate forms). If discrepancies persist, characterize crystallinity via XRPD and confirm purity by elemental analysis (C, H, N) .

Q. What experimental controls are critical for reproducibility in synthetic protocols?

  • Methodological Answer : Include negative controls (e.g., omitting catalysts) and use deuterated solvents for reaction monitoring via 1H-NMR^1 \text{H-NMR}. Document moisture sensitivity (e.g., Schlenk techniques for air-sensitive steps) and validate reagent stoichiometry via in-line FTIR .

Tables of Key Parameters

Parameter Method Typical Value Reference
Purity (HPLC)Reverse-phase C18 column>98%
Melting PointDSC>300°C (decomposes)
Solubility (Water, 25°C)Shake-flask method12 mg/mL (pH 2)
Stability (Lyophilized)XRPD/TGAStable for 6 months at 4°C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1H-indazol-6-ol hydrochloride
Reactant of Route 2
4-Amino-1H-indazol-6-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.